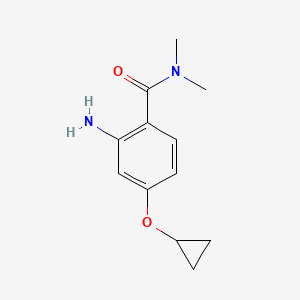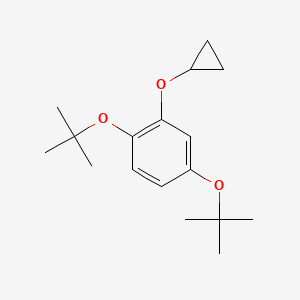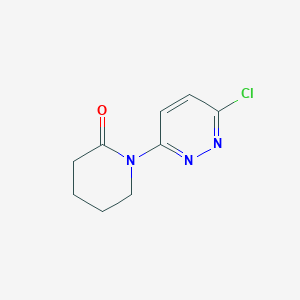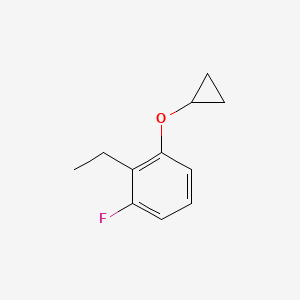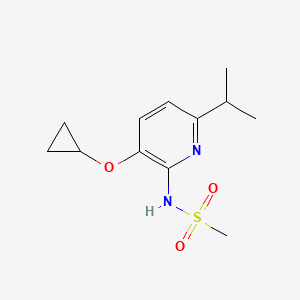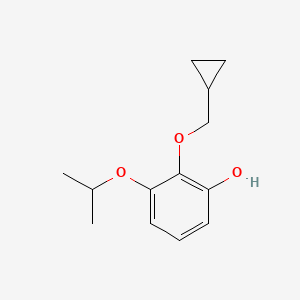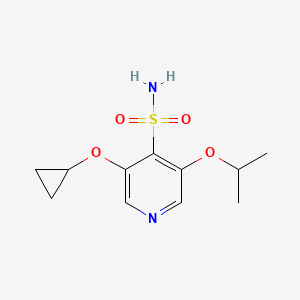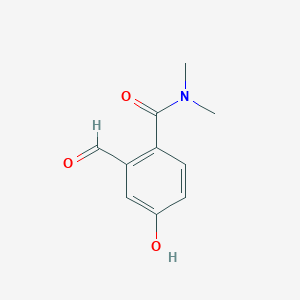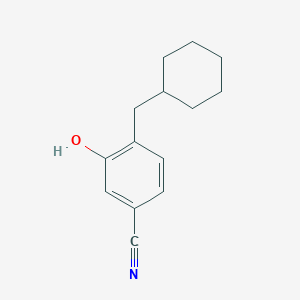
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile is an organic compound that features a benzene ring substituted with a hydroxy group and a nitrile group, along with a cyclohexylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-3-hydroxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzonitrile and cyclohexylmethyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate to deprotonate the hydroxy group, facilitating the nucleophilic substitution reaction.
Procedure: The deprotonated 3-hydroxybenzonitrile reacts with cyclohexylmethyl bromide to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Cyclohexylmethyl)-3-oxobenzonitrile.
Reduction: Formation of 4-(Cyclohexylmethyl)-3-aminobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Cyclohexylmethyl)-3-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and nitrile groups play crucial roles in these interactions, potentially forming hydrogen bonds or participating in other non-covalent interactions.
類似化合物との比較
Similar Compounds
4-(Cyclohexylmethyl)-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
4-(Cyclohexylmethyl)-3-aminobenzonitrile: Similar structure but with an amino group instead of a hydroxy group.
4-(Cyclohexylmethyl)-3-chlorobenzonitrile: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the benzene ring, which allows for diverse chemical reactivity and potential applications. The cyclohexylmethyl group adds to its steric and electronic properties, making it distinct from other similar compounds.
特性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
4-(cyclohexylmethyl)-3-hydroxybenzonitrile |
InChI |
InChI=1S/C14H17NO/c15-10-12-6-7-13(14(16)9-12)8-11-4-2-1-3-5-11/h6-7,9,11,16H,1-5,8H2 |
InChIキー |
LGTADFARLVJYBD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC2=C(C=C(C=C2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


